slbo Basic Region Amino Acid Determinants: 36% of Single Substitutions Abolish Biological Activity
Structure-function analysis demonstrated that the slbo basic region is the critical determinant of biological specificity. Chimeric proteins containing only the DmC/EBP basic region with a heterologous leucine zipper and heterologous activation domain fully substitute for wild-type slbo in rescuing lethal null mutations. By contrast, 9 out of 25 single amino acid substitutions within the basic region (36%) completely disrupted biological function [1]. This contrasts with mammalian C/EBPα, where the same basic region residues are not under identical functional constraint due to divergent target gene repertoires. Procurement of authentic slbo protein or validated slbo expression constructs is therefore essential for experiments requiring the precise DNA-binding surface of the Drosophila basic region.
| Evidence Dimension | Fraction of single amino acid substitutions in the basic region that abolish biological function |
|---|---|
| Target Compound Data | 9 of 25 substitutions (36%) disrupt slbo function |
| Comparator Or Baseline | 0 of 25; chimeric protein containing only slbo basic region (with heterologous zipper/activation domain) retains full function—basic region alone suffices |
| Quantified Difference | 36% vs. 0% loss of function; the basic region is both necessary and sufficient for biological specificity |
| Conditions | Transgenic rescue of slbo null lethal phenotype in Drosophila; 25 single amino acid substitutions tested across the bZIP basic region |
Why This Matters
Procurement of authentic slbo protein or validated slbo basic-region constructs is mandatory when DNA-binding specificity matters; generic C/EBP reagents with non-Drosophila basic regions will not reproduce slbo target gene selectivity.
- [1] Rorth, P. (1994). Specification of C/EBP function during Drosophila development by the bZIP basic region. Science, 266(5192), 1878-1881. View Source
